2,4-difluoro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
Description
This compound features a benzamide scaffold substituted with 2,4-difluoro groups on the benzene ring. The 1,2,4-oxadiazole moiety is functionalized with a pyrazin-2-yl group at position 3 and a methylene-linked phenyl group at position 3.
Properties
IUPAC Name |
2,4-difluoro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N5O2/c21-13-5-6-14(15(22)10-13)20(28)25-16-4-2-1-3-12(16)9-18-26-19(27-29-18)17-11-23-7-8-24-17/h1-8,10-11H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMFAAAXGJOPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)
- Structural Similarities : Shares the 1,2,4-oxadiazole core and pyrazine substitution.
- Key Differences : Replaces the 2,4-difluorobenzamide group with a 4-isopropylsulfanylphenylacetamide moiety.
- The acetamide linker (vs. benzamide) could reduce rigidity, affecting target binding affinity.
| Parameter | Target Compound | CAS 2034535-59-4 |
|---|---|---|
| Molecular Formula | C₂₄H₁₈F₂N₅O₂ | C₂₄H₂₃N₅O₂S |
| Molecular Weight | 454.43 g/mol | 445.54 g/mol |
| Key Substituents | 2,4-difluoro | 4-isopropylsulfanyl |
| Potential Target Relevance | Kinase/GPCR | Likely kinase inhibition |
Sphingosine Kinase (SphK) Inhibitors (Childress et al., 2017)
Compounds such as 23a and 23b from Childress et al. feature:
- Shared Motifs : 1,2,4-oxadiazole core and guanidine-based side chains.
- Key Differences :
- Functional Insights :
- These compounds exhibit dual SphK1/SphK2 inhibition (IC₅₀ < 1 µM for both isoforms), suggesting that the oxadiazole-pyrazine variant may also target lipid kinases .
- The difluoro substitution in the target compound could improve metabolic stability compared to the nitro or trifluoromethyl groups in Childress’s derivatives.
Isoxazole/Thiazole Derivatives ()
Examples include N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide:
- Structural Overlap : Benzamide backbone and oxadiazole moiety.
- Key Differences: Thioether linkage instead of methylene bridging. Substituents like cyano or nitro groups introduce strong electron-withdrawing effects.
- Functional Implications :
Diflubenzuron ()
- Shared Features : Difluorobenzamide scaffold.
- Key Differences : Urea linker instead of oxadiazole-pyrazine.
- Functional Insights :
Data Table: Comparative Analysis
| Compound Name/ID | Molecular Formula | Key Substituents | Biological Target | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₂₄H₁₈F₂N₅O₂ | 2,4-difluoro, pyrazin-2-yl | Kinase/GPCR | ~3.2 |
| CAS 2034535-59-4 | C₂₄H₂₃N₅O₂S | 4-isopropylsulfanyl | Kinase | ~3.8 |
| Childress 23a | C₂₉H₂₈ClN₇O₂S | Biphenylthiazole | SphK1/SphK2 | ~4.1 |
| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | Urea linker | Chitin synthase | ~2.5 |
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